molecular formula C12H9NO3 B13295306 3-(5-formyl-1H-pyrrol-2-yl)benzoic acid

3-(5-formyl-1H-pyrrol-2-yl)benzoic acid

Cat. No.: B13295306
M. Wt: 215.20 g/mol
InChI Key: XHXJJSOMNBRILO-UHFFFAOYSA-N
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Description

3-(5-Formyl-1H-pyrrol-2-yl)benzoic acid is an organic compound with the molecular formula C₁₂H₉NO₃ It features a pyrrole ring substituted with a formyl group at the 5-position and a benzoic acid moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-formyl-1H-pyrrol-2-yl)benzoic acid can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . Another method includes the use of bismuth nitrate pentahydrate as a catalyst for the reaction between amines and 2,5-dimethoxytetrahydrofuran .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Formyl-1H-pyrrol-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).

Major Products

    Oxidation: 3-(5-Carboxy-1H-pyrrol-2-yl)benzoic acid.

    Reduction: 3-(5-Hydroxymethyl-1H-pyrrol-2-yl)benzoic acid.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

3-(5-Formyl-1H-pyrrol-2-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-formyl-1H-pyrrol-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The formyl group and the pyrrole ring are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Formyl-1H-pyrrol-2-yl)benzoic acid is unique due to the presence of both a formyl group and a benzoic acid moiety, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

3-(5-formyl-1H-pyrrol-2-yl)benzoic acid

InChI

InChI=1S/C12H9NO3/c14-7-10-4-5-11(13-10)8-2-1-3-9(6-8)12(15)16/h1-7,13H,(H,15,16)

InChI Key

XHXJJSOMNBRILO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(N2)C=O

Origin of Product

United States

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